![molecular formula C10H17NO B13829079 1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone](/img/structure/B13829079.png)
1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
The synthesis of 1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone can be achieved through several synthetic routes. One common method involves the amination and cyclization of functionalized acyclic substrates. Another approach is the oxidation of pyrrolidine derivatives. Industrial production methods may involve the use of specific oxidants and additives to achieve selective synthesis .
Chemical Reactions Analysis
1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the reaction conditions. Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. .
Scientific Research Applications
1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a versatile synthon in organic synthesis due to its rich reactivity.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the synthesis of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
1-[1-(2-Methylprop-2-enyl)pyrrolidin-2-yl]ethanone can be compared with other similar compounds, such as:
Pyrrolidine-2-one: A structural feature recurrent in antitumor agents.
Pyrrolidine-2,5-diones: Known for their biological activities.
Prolinol: Used in the synthesis of bioactive molecules. The uniqueness of this compound lies in its specific structural features and the potential for selective synthesis, which allows for the exploration of diverse functional properties
Properties
Molecular Formula |
C10H17NO |
|---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-[1-(2-methylprop-2-enyl)pyrrolidin-2-yl]ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(2)7-11-6-4-5-10(11)9(3)12/h10H,1,4-7H2,2-3H3 |
InChI Key |
GQZUTLXEYLKZIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CN1CCCC1C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


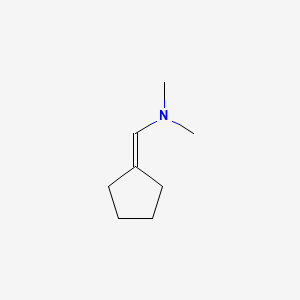
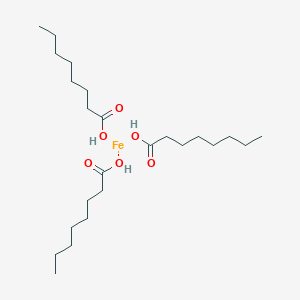
![3-chloro-4-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B13829010.png)
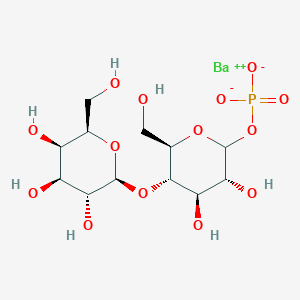
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
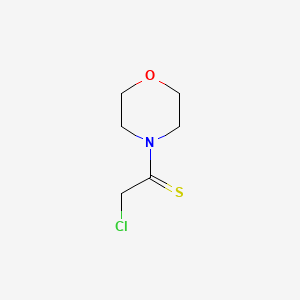
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
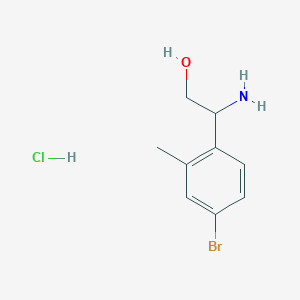

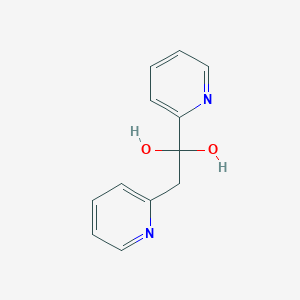
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
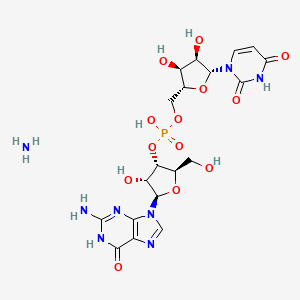
![1-(2-nitrophenyl)ethyl N-[(2R)-2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]carbamate](/img/structure/B13829095.png)
![(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,3S,4S,5S)-5-amino-4-hydroxy-3,5-dimethyloxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-[[4-(4-chlorophenyl)phenyl]methylamino]-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid](/img/structure/B13829097.png)
